molecular formula C22H31ClN2O2S B1574298 RU-SKI 43 hydrochloride

RU-SKI 43 hydrochloride

Cat. No.: B1574298
M. Wt: 423.01
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RU-SKI 43 Hcl is a small molecule inhibitor of Hhat(Hedgehog acyltransferase), the enzyme responsible for the attachment of palmitate onto Shh.  RU-SKI 43 reduced pancreatic cancer cell proliferation and Gli-1 activation through Smoothened-independent non-canonical signaling. In addition, RU-SKI 43 treatment inhibited two key proliferative pathways regulated by Akt and mTOR.

Scientific Research Applications

1. Cancer Research

RU-SKI 43 hydrochloride has been investigated for its potential in cancer treatment, particularly in breast cancer. A study by Matevossian and Resh (2015) explored its efficacy as a Hedgehog acyltransferase inhibitor. They found that RU-SKI 43 reduced the proliferation of estrogen receptor-positive, HER2 amplified, and tamoxifen-resistant breast cancer cells. This highlights its potential in targeting specific pathways in cancer cells.

2. Chemical Industry Applications

In the chemical industry, this compound has been noted for its role in catalysis. Li et al. (2018) discussed its application in acetylene hydrochlorination. They reported that a catalyst system incorporating this compound demonstrated excellent activity and stability, making it a competitive candidate for industrial applications.

3. Synthetic and Characterisation Data

This compound has also been a subject of interest in synthetic chemistry. Lanyon‐Hogg et al. (2016) provided synthetic and characterisation data for this compound, emphasizing its structural and spectral properties. This information is crucial for further applications in various fields, including medicinal chemistry and materials science.

4. Energy Conversion

This compound's applications extend to the field of energy conversion. Kurzweil (2009) described its role in charge storage and proton exchange mechanisms, highlighting its potential in developing advanced materials for energy storage systems.

Properties

Molecular Formula

C22H31ClN2O2S

Molecular Weight

423.01

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.